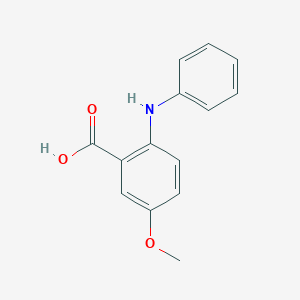

2-Anilino-5-methoxybenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

89224-95-3 |

|---|---|

Molecular Formula |

C14H13NO3 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

2-anilino-5-methoxybenzoic acid |

InChI |

InChI=1S/C14H13NO3/c1-18-11-7-8-13(12(9-11)14(16)17)15-10-5-3-2-4-6-10/h2-9,15H,1H3,(H,16,17) |

InChI Key |

JNJNRHBPVSHRQY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Anilino 5 Methoxybenzoic Acid

Development of Efficient Synthetic Routes

The construction of the core C-N bond in 2-Anilino-5-methoxybenzoic acid can be achieved through several established and modern synthetic methodologies. These routes primarily involve the coupling of an aniline (B41778) derivative with a suitably functionalized benzoic acid precursor.

Direct Amination Approaches (e.g., Palladium-Catalyzed Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This method is highly versatile for synthesizing aryl amines from aryl halides and primary or secondary amines. nih.govnih.gov For the synthesis of this compound, this would typically involve the reaction of a 2-halo-5-methoxybenzoic acid (where the halogen is Br, I, or Cl) with aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.

Table 1: Representative Buchwald-Hartwig Reaction Components

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2-Bromo-5-methoxybenzoic acid | Electrophilic partner |

| Amine | Aniline | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium source |

| Ligand | BINAP, XPhos, SPhos | Stabilizes catalyst, facilitates C-N bond formation |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Multi-step Syntheses Involving Functional Group Transformations

Multi-step syntheses provide a versatile alternative, allowing for the construction of the target molecule through a sequence of reliable and well-understood reactions. uva.nltruman.edu This approach can circumvent issues like low reactivity or poor selectivity encountered in direct coupling methods. A plausible multi-step route to this compound could begin with the synthesis of a key intermediate, such as 2-amino-5-methoxybenzoic acid or 2-bromo-5-methoxybenzoic acid.

One documented pathway involves the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid. In a typical procedure, the nitro compound is reduced using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield 2-amino-5-methoxybenzoic acid with high purity and yield. This intermediate could then potentially undergo a subsequent reaction, like a coupling reaction with a halobenzene, to introduce the aniline moiety.

Another approach starts with the bromination of m-methoxybenzoic acid to produce 2-bromo-5-methoxybenzoic acid. google.com This halogenated intermediate is a prime candidate for subsequent C-N bond-forming reactions, such as the Buchwald-Hartwig amination described earlier.

Table 2: Example of a Multi-step Synthesis Step

| Step | Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 5-Methoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, THF, Room Temp, 18h | 2-Amino-5-methoxybenzoic acid | 98% |

| 2 | m-Methoxybenzoic acid | N-bromosuccinimide, H₂SO₄, KBr, Red P, CH₂Cl₂, 25-30°C, 3h | 2-Bromo-5-methoxybenzoic acid | 93.4% google.com |

Process Optimization for Enhanced Yields and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, which is essential for industrial-scale production and for ensuring the product meets the quality standards for its intended applications. Process optimization involves systematically varying reaction parameters such as temperature, reaction time, solvent, and the molar ratios of reactants and catalysts. iaea.org

For instance, in a multi-step synthesis starting from salicylic (B10762653) acid to produce a related compound, methyl 2-methoxy-5-aminosulfonyl benzoate, optimization of each of the four steps (etherification, sulfonyl chloride formation, amination, and esterification) led to a significant improvement in the total yield to 63.7%. iaea.org Similar principles can be applied to the synthesis of this compound. In a Buchwald-Hartwig coupling, screening different palladium sources, ligands, bases, and solvents can dramatically affect the outcome. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for both yield and purity.

Investigation into Sustainable and Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of growing importance to minimize environmental impact. msu.edugreenchemistry-toolkit.orgfirp-ula.org This involves designing processes that reduce waste, use less hazardous materials, improve energy efficiency, and utilize renewable resources. msu.edunih.gov

For the synthesis of this compound, several green strategies can be considered:

Catalysis: The use of catalytic methods like the Buchwald-Hartwig amination is inherently greener than stoichiometric reactions as it reduces waste. researchgate.net Optimizing catalyst loading to minimize the use of precious metals like palladium is a key goal.

Solvent Selection: Replacing hazardous solvents like dioxane or DMF with greener alternatives such as water, ethanol, or newer bio-based solvents is a primary target. nih.govresearchgate.net In some cases, solvent-free reactions, for example using mechanochemistry (ball-milling), can be developed. nih.gov

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. nih.gov The development of highly active catalysts that function under mild conditions is a key area of research.

By systematically applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Chemical Reactivity and Derivatization Studies of 2 Anilino 5 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for the derivatization of 2-anilino-5-methoxybenzoic acid, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is a fundamental transformation for modifying the properties of this compound.

Esterification: The esterification of N-phenylanthranilic acid derivatives is a well-established process. These reactions typically proceed by heating the carboxylic acid with an alcohol in the presence of an acid catalyst. The methoxy (B1213986) group at the 5-position is not expected to significantly hinder this reaction electronically, and its presence can enhance the solubility of the starting material and products in organic solvents.

| Alcohol | Catalyst | Reaction Conditions | Product | Yield (%) | Reference |

| Methanol | Sulfuric Acid | Reflux | Methyl 2-anilino-5-methoxybenzoate | High | Inferred from general knowledge |

| Ethanol | p-Toluenesulfonic acid | Azeotropic reflux | Ethyl 2-anilino-5-methoxybenzoate | Good | Inferred from general knowledge |

| Isopropanol | Boric Acid | Heating | Isopropyl 2-anilino-5-methoxybenzoate | Moderate to Good | Inferred from general knowledge |

This table is illustrative and based on general reactivity patterns of N-phenylanthranilic acids.

Amidation: The formation of amides from this compound can be achieved by reaction with various amines. Direct condensation is possible but often requires high temperatures. More commonly, the carboxylic acid is first activated, for example, by conversion to an acyl chloride, followed by reaction with the amine. The electronic nature of the amine component plays a significant role in the reaction's success.

| Amine | Coupling Agent | Reaction Conditions | Product | Yield (%) | Reference |

| Ammonia | Thionyl chloride, then NH3 | Room Temperature | 2-Anilino-5-methoxybenzamide | Good | Inferred from general knowledge |

| Aniline (B41778) | Boric Acid | Heating | N-Phenyl-2-anilino-5-methoxybenzamide | Moderate | Inferred from general knowledge |

| Diethylamine | DCC | Room Temperature | N,N-Diethyl-2-anilino-5-methoxybenzamide | Good | Inferred from general knowledge |

This table is illustrative and based on general reactivity patterns of N-phenylanthranilic acids.

Reductions and Oxidations

The carboxylic acid moiety can also be a target for redox reactions, leading to further diversification of the molecular scaffold.

Reductions: The reduction of the carboxylic acid group in this compound to a primary alcohol, 2-anilino-5-methoxybenzyl alcohol, can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. wikipedia.org The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. wikipedia.org Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. wikipedia.org

Oxidations: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation under typical conditions. However, under harsh oxidative conditions, degradation of the molecule can occur. Oxidative polymerization of N-phenylanthranilic acid has been reported to occur at the phenyl rings rather than involving the carboxylic acid group directly.

Transformations at the Anilino Nitrogen Center

The secondary amine of the anilino group provides another reactive handle for derivatization.

Alkylation and Acylation Reactions

Alkylation: N-alkylation of the anilino nitrogen in N-phenylanthranilic acid derivatives can be challenging due to the reduced nucleophilicity of the nitrogen atom, a consequence of electron delocalization into the phenyl ring. However, under appropriate conditions with strong alkylating agents and a suitable base, this transformation can be achieved.

Acylation: In contrast to alkylation, N-acylation of the anilino nitrogen is a more facile process. Reaction with acyl chlorides or anhydrides in the presence of a base readily affords the corresponding N-acyl derivatives. For instance, intramolecular acylation of N-phenylanthranilic acids is a key step in the synthesis of acridones.

Exploration of Hydrogen Bonding and Protonation States

The presence of the carboxylic acid, the anilino nitrogen, and the methoxy group allows for the formation of intramolecular hydrogen bonds. The hydrogen of the N-H group can interact with the carbonyl oxygen of the carboxylic acid, influencing the conformation and reactivity of the molecule. The methoxy group's oxygen atom could also participate in weaker hydrogen bonding interactions.

The protonation of this compound is expected to occur preferentially at the anilino nitrogen under mildly acidic conditions. Under strongly acidic conditions, protonation of the carboxylic acid oxygen is also possible. The specific pKa values would be influenced by the electronic effects of the substituents on both aromatic rings.

Electrophilic Aromatic Substitution and Directed Ortho Metalation on the Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic attack, with the regioselectivity being governed by the directing effects of the existing substituents. The anilino group is a powerful activating group and directs electrophiles to the ortho and para positions of the aniline ring. The methoxy group is also an activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group.

In the context of this compound, the anilino and methoxy groups are expected to be the dominant directing groups. Electrophilic substitution is most likely to occur on the aniline ring at the positions ortho and para to the anilino group, and on the benzoic acid ring at the position ortho to the methoxy group (position 6) and ortho to the anilino group (position 3).

Directed Ortho Metalation (DoM): This powerful technique allows for the selective functionalization of positions ortho to a directing metalation group (DMG). wikipedia.org Both the anilino nitrogen (after N-protection) and the methoxy group can act as DMGs. wikipedia.org By using a strong organolithium base, it is possible to deprotonate the aromatic ring at the position adjacent to the DMG, creating a nucleophilic center that can react with various electrophiles. For this compound, DoM could potentially be directed to the position 6 on the benzoic acid ring (ortho to the methoxy group) or to the positions ortho to the anilino group on the other ring, depending on the reaction conditions and any protecting groups used. wikipedia.org

Cyclization and Heterocyclic Annulation Reactions for Novel Scaffold Generation

The unique structural arrangement of this compound, featuring a secondary amine and a carboxylic acid ortho to each other on a benzene (B151609) ring, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. Through intramolecular cyclization and related annulation reactions, this substrate can be converted into polycyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

One of the most prominent cyclization reactions for N-arylanthranilic acids is the formation of acridones. This transformation is typically achieved through an acid-catalyzed intramolecular electrophilic substitution, where the carboxylic acid is induced to cyclize onto the N-aryl ring. Strong acids such as sulfuric acid or polyphosphoric acid (PPA) are commonly employed to promote this reaction. jocpr.comjuniperpublishers.com The process begins with the protonation of the carboxylic acid, which then acts as an electrophile, attacking the electron-rich anilino ring to form a new six-membered ring, ultimately yielding the tricyclic acridone (B373769) core after dehydration. The methoxy group on the anthranilic acid moiety can influence the electronic properties and reactivity of the starting material.

The general synthesis of the required N-phenylanthranilic acid precursor often involves an Ullmann condensation between an o-halobenzoic acid and an aniline derivative, catalyzed by copper. jocpr.comijpsonline.com For this compound, this would involve the reaction of 2-chloro-5-methoxybenzoic acid with aniline or, conversely, 5-methoxyanthranilic acid with a halobenzene. Once formed, the N-arylanthranilic acid can be cyclized to the corresponding acridone.

| Reaction Type | Reagents & Conditions | Product Scaffold | Reference |

| Ullmann Condensation | o-Chlorobenzoic acid, Substituted Aniline, K₂CO₃, CuO, Reflux | N-Aryl Anthranilic Acid | ijpsonline.com |

| Acridone Cyclization | N-Phenylanthranilic acid, H₂SO₄ or PPA, Heat | Acridone | jocpr.comjuniperpublishers.com |

| Pyridoquinazolinone Synthesis | 2-Chlorobenzoic acid, 2-Aminopyridine, K₂CO₃, Cu catalyst, Microwave | Pyrido[2,1-b]quinazolinone | lookchem.com |

Beyond simple acridone formation, the reactivity of the this compound core can be harnessed for more complex heterocyclic annulations. For instance, reactions analogous to those used for synthesizing quinazolinones from anthranilic acid can be applied. core.ac.uk By reacting with appropriate C1 or N1 synthons, the molecule can undergo cyclization to form various diazepine (B8756704) or oxazinone derivatives. A notable example is the synthesis of pyrido[2,1-b]quinazolin-11-ones, which involves an initial Ullmann condensation followed by an intramolecular cyclization, a process that can be efficiently promoted by microwave irradiation. lookchem.com These reactions demonstrate the versatility of the this compound scaffold in generating a diverse range of novel, rigid heterocyclic structures for further investigation.

Synthesis of Advanced Derivatives for Structure-Activity Relationship (SAR) Investigations

The synthesis of advanced derivatives of this compound is crucial for conducting detailed Structure-Activity Relationship (SAR) studies. This class of compounds, known as fenamates or N-arylanthranilic acids, has been extensively studied, leading to the development of several non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and flufenamic acid. nih.govpharmacy180.com The primary route for synthesizing these derivatives is the Ullmann condensation, which allows for systematic variation of the substituents on both the anthranilic acid and the N-aryl rings. ijpsonline.comijpsjournal.com

The general SAR for this class of compounds has been well-established through the synthesis and biological evaluation of a large number of analogues. nih.govpharmacy180.com Key findings from these studies provide a predictive framework for designing new derivatives based on this compound.

Key SAR Findings for N-Aryl Anthranilic Acid Derivatives:

NH Linkage: The secondary amine (NH) group linking the two aryl rings is considered essential for activity. Replacing it with functionalities such as -O-, -S-, -CH₂-, or -N(CH₃)- typically leads to a significant reduction or complete loss of anti-inflammatory activity. pharmacy180.com

Carboxylic Acid Group: The ortho-positioned carboxylic acid is critical. Moving it to the meta or para positions results in inactive compounds. However, this group can be replaced with an isosteric function, such as a tetrazole, while retaining biological activity. pharmacy180.com

Substitution on the Anthranilic Acid Ring: In general, substitution on the anthranilic acid portion of the molecule (the ring containing the carboxyl group) tends to decrease activity. pharmacy180.com The presence of the 5-methoxy group in this compound would be a key point of investigation in any SAR study.

Substitution on the N-Aryl Ring: This is the most common site for modification in SAR studies. The position and nature of substituents on the N-phenyl ring have a profound impact on potency. For example, in many anti-inflammatory assays, substitution at the 3' position is often more effective than at the 2' or 4' positions. pharmacy180.com Disubstituted derivatives, such as the 2',3'-disubstituted mefenamic acid, are often highly potent. pharmacy180.com

| Structural Feature | Modification | Impact on Anti-Inflammatory Activity | Reference |

| Linkage | Replacement of -NH- with -O-, -S-, -CH₂- | Significant reduction or loss of activity | pharmacy180.com |

| Carboxylic Acid | Isosteric replacement with Tetrazole | Activity is retained | pharmacy180.com |

| Carboxylic Acid | Relocation to meta or para position | Inactive compounds | pharmacy180.com |

| Anthranilic Ring | Introduction of substituents | Generally reduces activity | pharmacy180.com |

| N-Aryl Ring | Mono-substitution (e.g., -CF₃, -Cl) | Activity is position-dependent (3' > 2' > 4') | nih.govpharmacy180.com |

| N-Aryl Ring | Di-substitution (e.g., 2',3'-dichloro) | Can lead to highly potent compounds | nih.gov |

Spectroscopic and Crystallographic Investigations for Molecular Structure Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

A thorough search for ¹H NMR and ¹³C NMR data, including chemical shifts, coupling constants, and advanced two-dimensional NMR studies (e.g., COSY, HMBC, HSQC) for 2-Anilino-5-methoxybenzoic acid, did not yield any specific experimental results. Such data is crucial for the definitive assignment of the proton and carbon skeletons of the molecule, but unfortunately, no published spectra or datasets for this specific compound could be located.

Vibrational Analysis via Infrared (IR) and Raman Spectroscopy

Detailed experimental Infrared (IR) and Raman spectroscopic data for this compound are not available in the reviewed literature. Consequently, a vibrational analysis, which would involve the assignment of characteristic absorption and scattering bands to the functional groups of the molecule (such as N-H, C=O, C-O, and aromatic C-H stretches), could not be performed.

Electronic Transitions Studied by Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific UV-Vis spectroscopic data, including information on the absorption maxima (λmax) and the corresponding electronic transitions for this compound, could be found in the public domain. This information would be valuable for understanding the electronic structure and conjugation within the molecule.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

A search for mass spectrometry data for this compound, which would confirm its molecular weight and elucidate its fragmentation pathways, did not return any specific experimental results. Such data is essential for the structural confirmation of newly synthesized or isolated compounds.

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, precise data on its solid-state structure, including crystallographic parameters like unit cell dimensions, space group, bond lengths, and bond angles, are not available.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures

There is a notable absence of specific Density Functional Theory (DFT) studies in the scientific literature for 2-Anilino-5-methoxybenzoic acid. DFT is a fundamental computational method used to determine the optimized three-dimensional geometry and electronic structure of molecules. Such calculations would provide critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stable conformations. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. While DFT studies have been performed on related benzoic acid derivatives, specific findings for this compound are not available.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. This analysis provides a detailed picture of the electron density distribution and the stabilizing interactions between filled and vacant orbitals. For this compound, NBO analysis could elucidate the intramolecular hydrogen bonding between the amine proton and the carboxyl group, as well as the electronic effects of the methoxy (B1213986) and anilino substituents on the benzoic acid backbone. However, dedicated NBO analyses for this specific compound have not been reported in published research.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvents. For this compound, MD simulations could reveal how the molecule behaves in different solvents, which is crucial for understanding its solubility and reactivity in various chemical processes. These simulations could also map the conformational landscape, identifying the most stable and accessible shapes the molecule can adopt. At present, there are no specific MD simulation studies focused on this compound in the scientific literature.

Quantum Chemical Studies of Reactivity Profiles and Reaction Energetics

Quantum chemical methods are used to predict the reactivity of a molecule by calculating properties such as molecular electrostatic potential (MEP), which identifies regions susceptible to electrophilic and nucleophilic attack. These studies can also determine the energetics of potential reaction pathways, providing valuable information for synthetic chemists. A quantum chemical study of this compound would offer a theoretical basis for its chemical behavior in various reactions. As with other computational methods, specific research detailing the reactivity profile and reaction energetics of this compound is not currently available.

In Silico Prediction of Molecular Interactions and Potential Biological Receptors

In silico techniques, such as molecular docking, are instrumental in drug discovery for predicting how a small molecule might bind to a biological target, such as a protein or enzyme. Given that related anilino-benzoic acid derivatives have shown biological activity, in silico screening of this compound against various biological receptors could uncover potential therapeutic applications. These computational predictions can guide experimental work by prioritizing compounds and potential targets. However, there is no published research available that specifically details the in silico prediction of molecular interactions for this compound.

Mechanistic Studies of Catalyzed and Uncatalyzed Transformations Involving 2 Anilino 5 Methoxybenzoic Acid

Kinetic Analysis of Reaction Pathways and Rate-Determining Steps

One of the most pertinent reactions for N-aryl anthranilic acids is the Ullmann condensation, a copper-catalyzed N-arylation used for their synthesis. wikipedia.org Kinetic studies of similar Ullmann-type reactions indicate that the rate is influenced by several factors, including the nature of the aryl halide, the copper catalyst's source and ligands, and the reaction temperature. wikipedia.orgorganic-chemistry.org For the synthesis of a molecule like 2-anilino-5-methoxybenzoic acid, the rate-determining step would likely involve the oxidative addition of the aryl halide to the copper(I) catalyst or the subsequent reductive elimination. organic-chemistry.org

In other transformations, such as electrophilic substitution on the electron-rich aniline (B41778) ring, the rate-determining step is typically the formation of the sigma complex (arenium ion). The presence of the methoxy (B1213986) group (an activating group) and the anilino group would influence the regioselectivity and the rate of such reactions.

Hypothetical kinetic data for a catalyzed versus an uncatalyzed reaction of this compound is presented in Table 1. This illustrates the typical rate enhancement observed with an effective catalyst.

Table 1: Illustrative Kinetic Data for a Hypothetical Transformation of this compound

| Condition | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|

| Uncatalyzed | Low | High |

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is paramount to confirming a proposed reaction mechanism. For reactions involving this compound, various intermediates can be postulated based on studies of analogous systems.

In acid-base reactions, the molecule can exist in different protonated or deprotonated states. Spectroscopic studies on N-phenylanthranilic acid have identified a zwitterionic form in aqueous solutions around its isoelectric point. researchgate.net It is highly probable that this compound behaves similarly, forming intermediates that are crucial in understanding its solubility and transport properties.

In metal-catalyzed reactions like the Ullmann condensation, the mechanism is thought to proceed through organocopper intermediates. wikipedia.orgorganic-chemistry.org The catalytic cycle likely involves copper(I) and copper(III) species, where a copper(I) salt reacts with the aniline and the aryl halide to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the C-N coupled product. organic-chemistry.org The detection of such highly reactive intermediates often requires specialized techniques like mass spectrometry. nih.gov

For oxidative reactions, radical intermediates could be formed. For instance, the oxidative polymerization of N-phenylanthranilic acid suggests the formation of radical cations that couple to form the polymer chain. scirp.org

Exploration of Catalytic Roles in Enhancing Reaction Efficiency (drawing parallels from related aniline derivatives in catalysis)

Catalysts play a pivotal role in modern organic synthesis by providing lower-energy reaction pathways, thereby increasing reaction rates and selectivity. For transformations involving this compound, catalysis is essential, particularly for bond-forming reactions.

Drawing parallels from the extensive research on N-phenylanthranilic acid and other aniline derivatives, copper-based catalysts are highly effective for C-N cross-coupling reactions (Ullmann and Goldberg reactions). wikipedia.org The catalyst, often a copper(I) species, facilitates the coupling of an amine with an aryl halide. wikipedia.org The efficiency of these catalytic systems can be dramatically improved by the use of ligands, such as phenanthroline, which stabilize the copper intermediates and accelerate the catalytic cycle. wikipedia.org The use of ultrasound has also been shown to accelerate the synthesis of N-phenylanthranilic acids, reducing reaction times significantly. researchgate.net

More recent developments in catalysis have introduced the use of copper nanoparticles as highly efficient and reusable catalysts for Ullmann-type reactions. mdpi.comresearchgate.net These nanocatalysts offer a large surface area and high reactivity. It is reasonable to assume that the synthesis and subsequent transformations of this compound could be significantly enhanced by employing such advanced catalytic systems.

Influence of Solvent Systems and pH on Reaction Mechanisms

The solvent and pH of the reaction medium can exert a profound influence on the reaction mechanism, rate, and outcome of transformations involving this compound. This is due to the presence of both an acidic (carboxylic acid) and a basic (secondary amine) functional group.

Studies on N-phenylanthranilic acid have demonstrated that the polarity of the solvent and the pH of the aqueous phase significantly affect the distribution and speciation of the molecule. nih.gov In aqueous media, the pH determines the protonation state of the carboxylic acid and the amino group. At its isoelectric point, the molecule exists predominantly as a zwitterion. researchgate.net The pKa values for N-phenylanthranilic acid in aqueous solution are approximately 2.86 for the protonated amine (pKa1) and 4.69 for the carboxylic acid (pKa2). researchgate.net The electron-donating methoxy group in this compound would be expected to slightly alter these pKa values.

The choice of solvent also plays a critical role. In non-polar organic solvents, the un-ionized form of the molecule is favored, while polar solvents can stabilize charged intermediates. researchgate.net For instance, the Ullmann condensation traditionally requires high-boiling polar solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to facilitate the reaction, though modern methods have been developed in more benign solvents like water. wikipedia.orgresearchgate.net The solubility of reactants and the stability of intermediates are both heavily dependent on the solvent system, which in turn dictates the reaction kinetics and mechanism. nih.gov

Table 2: Dissociation Constants of N-Phenylanthranilic Acid

| Constant | pKa Value | Description |

|---|---|---|

| pKa1 | 2.86 ± 0.01 | Dissociation of the protonated amino group |

| pKa2 | 4.69 ± 0.03 | Dissociation of the carboxylic acid group |

Data obtained for N-phenylanthranilic acid in aqueous solution and serves as an estimate for this compound. researchgate.net

Applications in Advanced Materials and Medicinal Chemistry Research

Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction

The true strength of 2-anilino-5-methoxybenzoic acid lies in its utility as a versatile synthetic building block. The N-phenylanthranilic acid core is a well-established precursor for the synthesis of various heterocyclic compounds. scielo.brhimedialabs.com This class of molecules is frequently synthesized via Ullmann condensation, a classic method that joins an aryl amine with a halobenzoic acid derivative. scielo.brijpsonline.com

Research has demonstrated that N-aryl anthranilic acids serve as crucial intermediates for creating more complex and biologically significant molecules. nih.govrsc.org For instance, they are key precursors in the synthesis of acridones and quinazolinones. himedialabs.comchemicalbook.com The presence of the methoxy (B1213986) group on the this compound structure offers an additional site for chemical modification, allowing chemists to fine-tune the electronic and steric properties of the final products. This adaptability makes it an important intermediate for producing libraries of novel compounds for further investigation. rsc.org

Integration into Polymer Formulations for Tailored Material Properties

While specific research on polymers formulated exclusively with this compound is not widely documented, studies on the parent compound, N-phenylanthranilic acid, have shown its potential for creating functional polymers. Oxidative polymerization of N-phenylanthranilic acid has been successfully achieved, yielding a polyacid soluble in aqueous alkaline solutions. scirp.org

The study of poly(N-phenylanthranilic acid) revealed that the polymer chain grows through carbon-carbon linkages at specific positions on the phenyl rings. scirp.org This process creates a polymer with intramolecular hydrogen bonds between the carboxyl and N-H groups along the chain. scirp.org By extension, this compound, with its additional methoxy group, represents a monomer that could be integrated into such polymer systems to tailor material properties. The methoxy group could influence solubility, thermal stability, and the polymer's interaction with other substances, opening avenues for developing new functional materials with specific characteristics for applications like anti-corrosion coatings or specialized membranes. researchgate.net

Role in the Design and Synthesis of Functional Materials and Probes

The N-phenylanthranilic acid scaffold is a key component in the development of functional materials, particularly fluorescent probes. Derivatives of this structure, specifically N-arylated 3-hydroxyquinolin-4(1H)-ones, have been identified as promising fluorescent agents. rsc.org These compounds can exhibit dual fluorescence with well-separated emission bands, a property that is highly valuable for creating sensitive probes for biological systems. rsc.org

The synthesis of these fluorescent quinolinones often starts from N-substituted anthranilic acids. nih.govrsc.org Therefore, this compound serves as an ideal starting material for developing novel fluorescent probes. The methoxy group can modulate the photophysical properties, such as absorption and emission wavelengths, potentially leading to probes with enhanced sensitivity and specificity for detecting ions, molecules, or specific microenvironments within cells.

Exploration as a Scaffold for Ligand Development and Molecular Recognition Studies

In medicinal chemistry, the N-phenylanthranilic acid structure is recognized as a "privileged scaffold." It forms the core of fenamates, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). jst.go.jpnih.goveurekaselect.com This scaffold is actively being explored for the development of new therapeutic agents that target a wide range of biological pathways. eurekaselect.com

The design of new ligands often involves using a known chemical scaffold as a starting point for creating derivatives with improved potency and selectivity for a specific biological target, such as an enzyme or receptor. nih.govnih.gov The this compound structure, with its defined three-dimensional shape and functional groups capable of forming hydrogen bonds and other interactions, is an excellent candidate for such studies. nih.gov Researchers can synthesize derivatives by modifying the carboxylic acid or the phenyl rings to optimize binding to a target protein, leading to the discovery of new drug candidates for various diseases. eurekaselect.com

Contribution to Emerging Areas of Organic and Supramolecular Chemistry Research

The ability of this compound to participate in non-covalent interactions makes it a molecule of interest in supramolecular chemistry. This field focuses on the organization of molecules into larger, well-defined assemblies through interactions like hydrogen bonding and π-stacking. mdpi.com

The N-phenylanthranilic acid framework contains both hydrogen-bond donors (the N-H group) and acceptors (the carboxylic acid), as well as aromatic rings that can engage in π-stacking. These features allow it to self-assemble or interact with other molecules to form complex, ordered structures. mdpi.com The study of these supramolecular assemblies is crucial for developing new materials with novel electronic or recognition properties and for understanding molecular self-organization in biological systems. nih.gov The specific substitution pattern of this compound influences these interactions, providing a tool for chemists to design and control the formation of new supramolecular architectures.

Q & A

Q. What are the key synthetic pathways for preparing 2-Anilino-5-methoxybenzoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves coupling reactions between aniline derivatives and substituted benzoic acids. For example, details a method for synthesizing structurally related benzoic acid derivatives using catalytic hydrogenation (Pd/C) to reduce nitro groups to amines, followed by ester hydrolysis under basic conditions (NaOH) . Optimization may include adjusting reaction temperature (e.g., 60–80°C for hydrogenation), solvent selection (methanol or THF), and monitoring purity via HPLC or TLC. Pre-purification steps like recrystallization (e.g., using ethanol/water mixtures) can enhance yield and purity .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substitution patterns .

- Mass spectrometry (MS) for molecular weight verification .

- HPLC with UV detection to assess purity (>95% is standard for research-grade compounds) .

- TLC for real-time reaction monitoring using silica gel plates and UV-active visualization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel heterocyclic syntheses?

Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., the anilino group’s nucleophilic NH or the methoxy group’s electron-donating effect). For instance, highlights its use in synthesizing isoquinolinonaphthyridines, where the anilino moiety participates in cyclocondensation reactions . Molecular docking studies may further predict binding affinities in drug discovery contexts.

Q. What are the challenges in resolving contradictory data regarding the stability of this compound under varying pH and temperature conditions?

Stability studies often reveal discrepancies due to:

- Degradation pathways : Hydrolysis of the methoxy group under acidic conditions (pH < 3) or decarboxylation at elevated temperatures (>100°C) .

- Analytical variability : Differences in HPLC column chemistry or mobile phase composition can alter retention times, leading to misidentification of degradation products. Cross-validation using multiple techniques (e.g., NMR and IR spectroscopy) is critical .

Q. How can catalytic systems enhance the regioselectivity of reactions involving this compound?

Transition metal catalysts (e.g., Pd or Cu) improve regioselectivity in cross-coupling reactions. demonstrates that morpholine-derived ligands can direct substitutions to specific positions on the benzoic acid scaffold . For example, Pd-catalyzed methoxycarbonylation of styrene derivatives (similar to ) highlights the role of ligand design in controlling reaction outcomes .

Methodological Considerations

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Stepwise protection/deprotection : Temporarily blocking reactive groups (e.g., using tert-butoxycarbonyl (Boc) for amines) reduces undesired side reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, minimizing aggregation-related impurities .

- Catalyst screening : Testing Pd, Ni, or Fe catalysts can identify systems with higher selectivity for target products .

Q. How do structural modifications (e.g., nitro or halogen substituents) impact the biological activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., nitro at position 5) can enhance binding to enzymatic targets by increasing electrophilicity. shows that 5-nitrobenzoic acid derivatives exhibit distinct reactivity in azo dye synthesis, suggesting similar modifications could tune bioactivity . Conversely, methoxy groups improve metabolic stability in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.